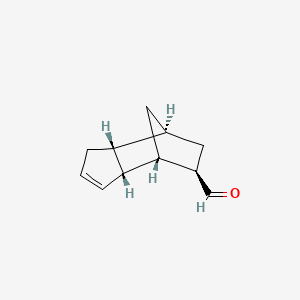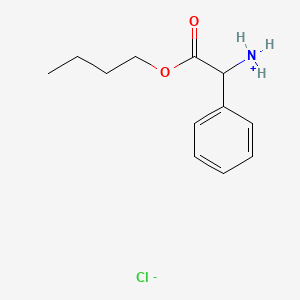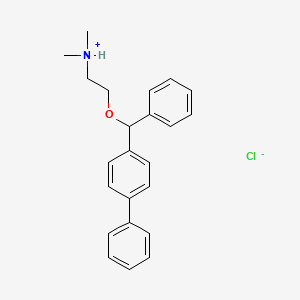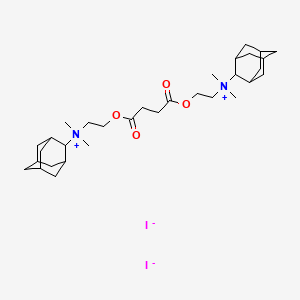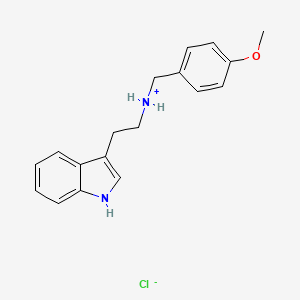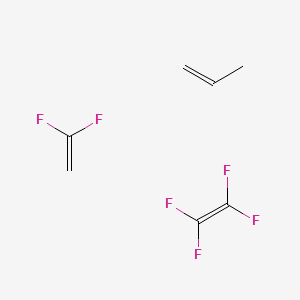
1,1-Difluoroethene;prop-1-ene;1,1,2,2-tetrafluoroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoroethene, prop-1-ene, and 1,1,2,2-tetrafluoroethene are organofluorine compounds with significant industrial and scientific applications. These compounds are characterized by the presence of fluorine atoms, which impart unique chemical and physical properties, making them valuable in various fields such as refrigeration, polymer production, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Difluoroethene can be synthesized through the elimination reaction from 1,1,1-trihaloethane compounds, such as the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or the loss of hydrogen fluoride from 1,1,1-trifluoroethane . Prop-1-ene is typically produced by the catalytic cracking of hydrocarbons or by the dehydrogenation of propane. 1,1,2,2-Tetrafluoroethene is synthesized by the dehalogenation of 1,1,2,2-tetrachloroethane using zinc dust in the presence of a solvent.
Industrial Production Methods: 1,1-Difluoroethene is produced industrially by the fluorination of acetylene or vinyl chloride . Prop-1-ene is produced on a large scale by the steam cracking of naphtha or propane. 1,1,2,2-Tetrafluoroethene is produced by the pyrolysis of chlorodifluoromethane.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Difluoroethene undergoes various reactions, including polymerization, addition, and substitution reactions. It can react with halogens, hydrogen halides, and other electrophiles to form addition products Prop-1-ene undergoes typical alkene reactions such as hydrogenation, halogenation, and hydrohalogenation
Common Reagents and Conditions: 1,1-Difluoroethene reacts with halogens like chlorine and bromine under mild conditions to form dihalogenated products. Prop-1-ene reacts with hydrogen in the presence of a metal catalyst like palladium to form propane. 1,1,2,2-Tetrafluoroethene polymerizes under high pressure and temperature in the presence of a radical initiator to form PTFE.
Major Products Formed: The major products formed from the reactions of 1,1-difluoroethene include dihalogenated compounds and polymers. Prop-1-ene forms propane, 1,2-dibromopropane, and other addition products. 1,1,2,2-Tetrafluoroethene forms PTFE, which is widely used in non-stick coatings and other applications.
Applications De Recherche Scientifique
1,1-Difluoroethene is used in the production of fluoropolymers and as a refrigerant . Prop-1-ene is used as a monomer in the production of polypropylene, a widely used plastic. 1,1,2,2-Tetrafluoroethene is used in the production of PTFE, which has applications in non-stick cookware, electrical insulation, and chemical-resistant coatings .
Mécanisme D'action
1,1-Difluoroethene exerts its effects through interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms enhances the stability and reactivity of the compound, allowing it to participate in various chemical reactions. Prop-1-ene acts as a substrate for polymerization reactions, forming long-chain polymers. 1,1,2,2-Tetrafluoroethene undergoes radical polymerization to form PTFE, which has unique properties such as high thermal stability and chemical resistance .
Comparaison Avec Des Composés Similaires
- 1,1-Difluoroethane
- 1,1,1-Trifluoroethane
- 1,1,1,2-Tetrafluoroethane
- Vinylidene fluoride
Comparison: 1,1-Difluoroethene is unique due to its ability to undergo polymerization to form fluoropolymers with high chemical resistance and thermal stability. Compared to 1,1-difluoroethane, it has a higher reactivity due to the presence of a double bond. 1,1,1-Trifluoroethane and 1,1,1,2-tetrafluoroethane are primarily used as refrigerants, whereas 1,1-difluoroethene is used in polymer production. Vinylidene fluoride is similar in its ability to form polymers but differs in its specific applications and properties .
Propriétés
Numéro CAS |
54675-89-7 |
|---|---|
Formule moléculaire |
C7H8F6 |
Poids moléculaire |
206.13 g/mol |
Nom IUPAC |
1,1-difluoroethene;prop-1-ene;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C3H6.C2F4.C2H2F2/c1-3-2;3-1(4)2(5)6;1-2(3)4/h3H,1H2,2H3;;1H2 |
Clé InChI |
HEEXGWCITHSUCM-UHFFFAOYSA-N |
SMILES canonique |
CC=C.C=C(F)F.C(=C(F)F)(F)F |
Numéros CAS associés |
54675-89-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
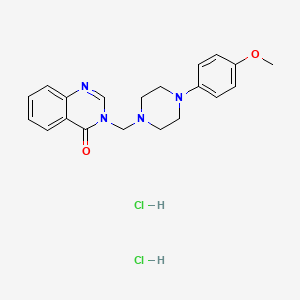
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
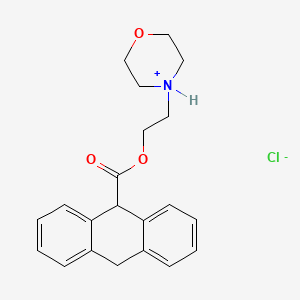
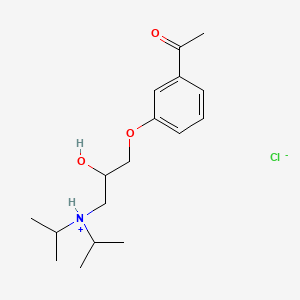
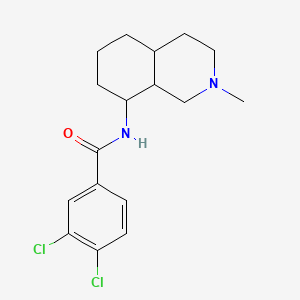
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
![1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide](/img/structure/B13763821.png)
